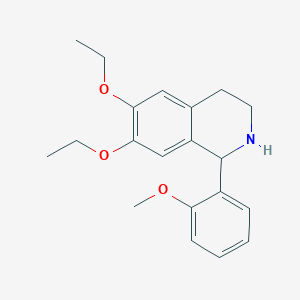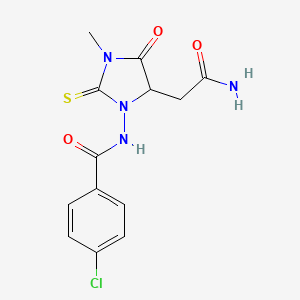![molecular formula C28H30N2O4S2 B15006338 2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)
2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound featuring a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the cyclization of thioamides with appropriate aromatic aldehydes under oxidative conditions. One common method is the Jacobsen cyclization, which uses aqueous potassium ferricyanide as an oxidant . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with various molecular targets. The thiazole ring’s electron-deficient nature allows it to engage in π-π stacking interactions and hydrogen bonding, which can disrupt cellular processes in microorganisms and cancer cells . Additionally, its ability to modulate oxidative stress pathways contributes to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,5-Bis(4-methoxyphenyl)thiazolo[5,4-d]thiazole: Known for its photophysical properties and applications in optoelectronics.
Pyrazolo[3,4-d]thiazoles: These compounds share structural similarities and are also explored for their biological activities.
BIS[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE stands out due to its unique combination of cyclopentyloxy and methoxy substituents, which enhance its solubility and biological activity.
Properties
Molecular Formula |
C28H30N2O4S2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,5-bis(4-cyclopentyloxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C28H30N2O4S2/c1-31-23-15-17(11-13-21(23)33-19-7-3-4-8-19)25-29-27-28(35-25)30-26(36-27)18-12-14-22(24(16-18)32-2)34-20-9-5-6-10-20/h11-16,19-20H,3-10H2,1-2H3 |
InChI Key |
DJTHRKXPUQMSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OC5CCCC5)OC)OC6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
![6-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006265.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B15006269.png)

![2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15006276.png)
![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B15006281.png)
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)
![4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15006292.png)
![Methyl 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15006302.png)
methanone](/img/structure/B15006308.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)
![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

